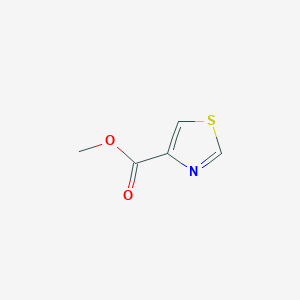
Methyl thiazole-4-carboxylate
Cat. No. B1303759
Key on ui cas rn:
59418-09-6
M. Wt: 143.17 g/mol
InChI Key: KUWWRNNYEYGSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07371869B2
Procedure details


To a solution of 2-[(S)-2-[(R)-4-(4-methoxy-phenyl)-2,5-dioxo-imidazolidin-1-yl]-3-(4-nitro-phenyl)-propionylamino]-thiazole-4-carboxylic acid methyl ester (53.9 mg, 0.1 mmol) in tetrahydrofuran (10 mL) was added sodium acetate (60 mg, 0.44 mmol), 37% w/w aqueous formaldehyde solution (0.033 mL, 0.44 mmol) and 10% palladium on carbon (30 mg) and the mixture shaken under an atmosphere of hydrogen at 50 psi pressure in a Parr apparatus for 72 hours. The reaction mixture was filtered through a pad of Celite® and washed through with additional tetrahydrofuran. The filtrate was concentrated in vacuo, the residue was dissolved in dichloromethane, washed with water, saturated aqueous sodium bicarbonate, dried with sodium sulfate and concentrated in vacuo to give the crude product as a yellow solid. Purification by reverse phase HPLC using a C18 stationary phase gradient eluted from 10% up to 90% acetonitrile in water gave 2-(S)-3-(4-dimethylamino-phenyl)-2-[(R)-4-(4-methoxy-phenyl)-2,5-dioxo-imidazolidin-1-yl]-propionylamino}-thiazole-4-carboxylic acid methyl ester as a colorless solid (12 mg, 22%).
Name
2-[(S)-2-[(R)-4-(4-methoxy-phenyl)-2,5-dioxo-imidazolidin-1-yl]-3-(4-nitro-phenyl)-propionylamino]-thiazole-4-carboxylic acid methyl ester
Quantity
53.9 mg
Type
reactant
Reaction Step One





Yield
22%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7](NC(=O)[C@@H](N2C(=O)[C@@H](C3C=CC(OC)=CC=3)NC2=O)CC2C=CC([N+]([O-])=O)=CC=2)[S:8][CH:9]=1)=[O:4].C([O-])(=O)C.[Na+].C=O>O1CCCC1.[Pd]>[CH3:1][O:2][C:3]([C:5]1[N:6]=[CH:7][S:8][CH:9]=1)=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
2-[(S)-2-[(R)-4-(4-methoxy-phenyl)-2,5-dioxo-imidazolidin-1-yl]-3-(4-nitro-phenyl)-propionylamino]-thiazole-4-carboxylic acid methyl ester
|
|
Quantity
|
53.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1N=C(SC1)NC([C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N1C(N[C@@H](C1=O)C1=CC=C(C=C1)OC)=O)=O
|
|
Name
|
|
|
Quantity
|
60 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.033 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
30 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture shaken under an atmosphere of hydrogen at 50 psi pressure in a Parr apparatus for 72 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a pad of Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
washed through with additional tetrahydrofuran
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water, saturated aqueous sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product as a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by reverse phase HPLC
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted from 10% up to 90% acetonitrile in water
|
Outcomes


Product
Details
Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1N=CSC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 mg | |
| YIELD: PERCENTYIELD | 22% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
